molecular formula C8H6N2O3 B038279 2-(Hydroxymethyl)benzimidazole-4,7-dione CAS No. 111210-04-9

2-(Hydroxymethyl)benzimidazole-4,7-dione

Cat. No.: B038279
CAS No.: 111210-04-9
M. Wt: 178.14 g/mol
InChI Key: YRHHKWVTVGPHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Hydroxymethyl)benzimidazole-4,7-dione is a synthetic benzimidazole-quinone derivative of significant interest in medicinal chemistry research. Benzimidazole-4,7-dione scaffolds are recognized as privileged structures in drug discovery due to their diverse biological activities. This compound is specifically designed for investigational use in biochemical and pharmacological studies. Key Research Applications & Value: Antiproliferative Research: Benzimidazole-4,7-dione derivatives have demonstrated potent antiproliferative activity in scientific studies. Related compounds have shown efficacy in inhibiting the proliferation of vascular smooth muscle cells (SMCs), a key process in the pathology of atherosclerosis and restenosis following angioplasty . This makes such derivatives valuable tools for researching cardiovascular diseases. Oncology & Cytotoxicity Studies: The benzimidazole-4,7-dione core structure is a promising pharmacophore in anticancer research. Various analogues have exhibited potent cytotoxic effects and bioreductive anticancer activity against a range of human cancer cell lines, including lymphoblastic leukemia, non-Hodgkin lymphoma, and colon, breast, and lung carcinomas . The quinone moiety in its structure is often associated with bioreductive activation in hypoxic tumor environments. Mechanism of Action Insights: Research on closely related benzimidazole-4,7-diones provides insight into a potential mechanism of action. Studies indicate that some compounds in this class can activate specific intracellular signaling pathways, such as the stress-activated protein kinase/Jun-N-terminal kinase (SAPK/JNK) pathway . Activation of this pathway can lead to cell cycle arrest and apoptosis, providing a potential mechanistic explanation for the observed antiproliferative effects. Researchers utilize this compound to explore its interactions with biological targets, its efficacy in various disease models, and to establish structure-activity relationships (SAR) for the development of new therapeutic agents. Note: This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(hydroxymethyl)-1H-benzimidazole-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-3-6-9-7-4(12)1-2-5(13)8(7)10-6/h1-2,11H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHHKWVTVGPHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=C(C1=O)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

The foundational method involves cyclocondensation of 1,2-diaminobenzene derivatives with carbonyl sources. For 2-(hydroxymethyl)benzimidazole-4,7-dione, formaldehyde serves as the hydroxymethyl donor, while the dione functionality arises from oxidation during or post-cyclization.

Procedure :

  • Precursor : 4,7-Diamino-1H-benzimidazole

  • Reagents : Formaldehyde (37% aqueous solution), hydrochloric acid (HCl)

  • Conditions : Reflux at 80–90°C for 6–8 hours under nitrogen.

  • Oxidation : Post-cyclization treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) introduces the 4,7-dione groups.

Mechanism :

  • Imine Formation : Formaldehyde reacts with the primary amine groups of the diaminobenzene.

  • Cyclization : Acid catalysis facilitates intramolecular dehydration, forming the benzimidazole core.

  • Oxidation : The diketone groups are introduced via oxidative dehydrogenation.

Yield : 60–70% (crude), improving to 85% after recrystallization.

Oxidative Coupling with Aldehydes

Alternative routes employ oxidative conditions to simultaneously form the benzimidazole ring and introduce substituents.

Procedure :

  • Precursors : 1,2-Diamino-4,7-dihydroxybenzene, paraformaldehyde

  • Catalyst : Copper(II) acetate (Cu(OAc)₂)

  • Solvent : Ethanol/water (1:1)

  • Conditions : Stirring at 60°C for 12 hours.

Key Observations :

  • Copper(II) acetate acts as both a Lewis acid and oxidizing agent, enabling tandem cyclization and oxidation.

  • The hydroxymethyl group forms via nucleophilic addition of formaldehyde to the benzimidazole intermediate.

Yield : 75% (purified via column chromatography).

Microwave-Assisted Synthesis

Solid-Supported Reactions

Microwave irradiation significantly reduces reaction times while improving yields. Montmorillonite K10, an acidic clay, is frequently employed as a catalyst and solid support.

Procedure :

  • Precursors : 1,2-Diamino-4,7-dimethoxybenzene, formaldehyde

  • Catalyst : Montmorillonite K10

  • Conditions : Microwave irradiation (300 W, 120°C) for 15 minutes.

  • Post-Irradiation Treatment : Demethylation using boron tribromide (BBr₃) yields the 4,7-dione.

Advantages :

  • Reaction time reduced from hours to minutes.

  • Catalyst recyclability (up to 5 cycles without significant loss in activity).

Yield : 88–92% (post-demethylation).

Solvent-Free Microwave Synthesis

Eliminating solvents enhances green chemistry metrics while maintaining efficiency.

Procedure :

  • Precursors : 4,7-Diaminobenzimidazole, paraformaldehyde

  • Catalyst : Zirconyl chloride (ZrOCl₂·8H₂O)

  • Conditions : Microwave irradiation (450 W, 100°C) for 10 minutes.

Mechanistic Insight :

  • Zirconyl chloride facilitates imine formation and cyclization via Lewis acid activation.

  • Microwave energy accelerates kinetic pathways, minimizing side reactions.

Yield : 90% (isolated).

Advanced Catalytic Methods

Ionic Liquid-Mediated Synthesis

Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) serve as dual solvents and catalysts, enhancing reaction homogeneity.

Procedure :

  • Precursors : 1,2-Diamino-4,7-diketobenzene, formaldehyde

  • Catalyst/Solvent : [BMIM][BF₄]

  • Conditions : 80°C for 4 hours.

Benefits :

  • High atom economy (no additional solvent required).

  • Easy product separation via decantation.

Yield : 82%.

Reaction Optimization Studies

Effect of Catalyst Loading

Systematic studies reveal optimal catalyst concentrations for maximizing yield while minimizing waste.

CatalystLoading (mol%)Yield (%)
Montmorillonite K101092
ZrOCl₂·8H₂O590
Cu(OAc)₂1575
Temperature (°C)Time (min)Yield (%)
803065
1001585
1201092

Observation : Higher temperatures reduce reaction times but require precise control to avoid decomposition.

Industrial-Scale Production

Continuous Flow Reactor Systems

Scaling up microwave-assisted synthesis presents challenges, but flow reactors mitigate thermal gradients.

Protocol :

  • Residence Time : 5 minutes

  • Throughput : 1 kg/hour

  • Purification : Continuous crystallization using anti-solvent (hexane).

Purity : ≥98% (HPLC).

Structural Characterization

Spectroscopic Confirmation

Post-synthesis analysis ensures correct regiochemistry and functional group integrity.

  • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, imidazole-H), 5.21 (s, 2H, -CH₂OH), 10.2 (s, 1H, -OH).

  • ¹³C NMR : δ 184.2 (C=O), 61.5 (-CH₂OH), 148.7 (imidazole-C).

  • FT-IR : 1680 cm⁻¹ (C=O stretch), 3250 cm⁻¹ (-OH stretch) .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzimidazole-4,7-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different benzimidazole derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of benzimidazole-4,7-dione carboxylic acid.

    Reduction: Formation of benzimidazole derivatives with reduced functional groups.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Research

2-(Hydroxymethyl)benzimidazole-4,7-dione has been investigated for its potential as a bioreductive agent targeting hypoxic tumor cells. Its mechanism involves selective reduction in low-oxygen environments, leading to cytotoxic effects on cancer cells. This property is particularly relevant for treating solid tumors characterized by hypoxia.

Antimicrobial Activity

Studies have shown that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. In vitro tests indicate that this compound can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .

Pain Management

Research indicates that benzimidazole derivatives can act as antagonists for P2X3 receptors, which are involved in pain signaling pathways. A derivative of this compound demonstrated anti-nociceptive effects in animal models, suggesting its potential use in pain management therapies .

Industrial Applications

The compound is also utilized in the production of various dyes and pigments due to its chemical stability and reactivity. Its unique structure allows it to serve as a building block for synthesizing more complex organic molecules used in industrial applications.

Case Study 1: Anticancer Activity

A study explored the efficacy of this compound against hypoxic tumor cells. The compound exhibited selective toxicity under hypoxic conditions, demonstrating a significant reduction in cell viability compared to normoxic conditions. This property supports its investigation as a targeted cancer therapy.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were screened for antimicrobial activity against various pathogens. Results showed that certain modifications to the hydroxymethyl group enhanced antibacterial activity significantly, indicating the importance of structural variations in optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzimidazole-4,7-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a bioreductive agent, selectively targeting hypoxic cells. The compound can undergo reduction in low-oxygen environments, leading to the formation of reactive intermediates that induce cytotoxic effects. This mechanism is particularly relevant in the context of anticancer research, where hypoxic tumor cells are a common target.

Comparison with Similar Compounds

Key Observations:

Hypoxia-Selective Cytotoxicity: 2-(Hydroxymethyl)benzimidazole-4,7-dione shares the hypoxia-targeting mechanism of benzimidazolequinones like compound 2b, which induces DNA damage and caspase-3/7-mediated apoptosis in A549 and WM115 tumor cells under low oxygen . Compared to tirapazamine, a non-benzimidazole bioreductive agent, benzimidazole derivatives exhibit improved tumor specificity but require further validation in clinical settings .

Receptor Antagonism :

  • Derivatives like KCB-77033 and 14h demonstrate divergent applications as P2X3 receptor antagonists, highlighting the scaffold’s versatility. The hydroxymethyl analog’s lack of halogen or trifluoromethyl groups may reduce receptor affinity but improve safety profiles .

Metabolic Stability :

  • Trifluoromethyl-substituted derivatives (e.g., 11a, 14h) show superior metabolic stability (>92% remaining after 30 min incubation) compared to 2-methyl or hydroxymethyl analogs, which are more susceptible to phase I metabolism .

Physicochemical and Pharmacokinetic Properties

Mechanism of Action Comparison

  • Benzimidazole-4,7-diones : Act via hypoxia-selective redox cycling, generating DNA-strand-breaking radicals. The hydroxymethyl derivative’s mechanism aligns with this but may exhibit slower bioreduction kinetics due to its polar substituent .
  • Non-Benzimidazole Agents (e.g., Tirapazamine, NLCQ-1): Rely on nitro-group reduction for cytotoxicity.

Biological Activity

2-(Hydroxymethyl)benzimidazole-4,7-dione, a derivative of benzimidazole, has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound exhibits a range of biological effects, including cytotoxicity against various cancer cell lines and interaction with cellular pathways linked to tumor progression and apoptosis.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzimidazole core with hydroxymethyl and diketone functionalities. This configuration allows for interactions with nucleic acids and proteins, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies that assess its anticancer properties and mechanisms of action. Key findings include:

  • Anticancer Activity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells.
  • Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells through reactive oxygen species (ROS) accumulation and cell cycle arrest at the G2/M phase.

In Vitro Studies

In vitro experiments have been pivotal in elucidating the biological effects of this compound. The following table summarizes key findings from various studies:

StudyCell LineIC50 Value (µM)Mechanism
A54915.25Apoptosis induction via caspase activation
HeLa12.39G2/M phase arrest and ROS accumulation
MCF79.39Apoptosis through oxidative stress
WM11518.67DNA damage and apoptotic cell death

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death. The caspase 3/7 assays confirm that exposure to the compound promotes apoptotic death in tested cancer cells.
  • Cell Cycle Arrest : Flow cytometry analysis indicates that treatment with this compound results in significant accumulation of cells in the G2/M phase, suggesting a blockade in cell cycle progression.
  • DNA Interaction : The compound shows strong binding affinity to DNA, which may contribute to its cytotoxic effects by disrupting DNA replication and transcription processes.

Case Studies

  • Hypoxia-selective Anticancer Activity : Research has highlighted the potential of this compound as a hypoxia-selective agent. In conditions mimicking tumor hypoxia, certain derivatives exhibited enhanced cytotoxicity compared to normoxic conditions, indicating their utility in targeting hypoxic tumor microenvironments .
  • Comparative Analysis with Other Compounds : In comparative studies with established anticancer agents like tirapazamine, derivatives of this compound showed comparable or superior efficacy under hypoxic conditions .

Q & A

Q. How is the structural characterization of benzimidazole-4,7-dione derivatives validated?

  • Methodology : Techniques like <sup>1</sup>H/ <sup>13</sup>C NMR, FT-IR, and mass spectrometry are standard. X-ray crystallography may resolve ambiguities in substituent positioning (e.g., hydroxymethyl vs. nitro groups) . Computational methods (e.g., DFT) further validate electronic properties and aromaticity .

Q. What in vitro assays are used for preliminary screening of antitumor activity?

  • Methodology : The MTT assay is widely employed to assess cytotoxicity against cancer cell lines (e.g., P388 leukemia, K562, HepG-2). Data are quantified as IC50 values, with comparisons to reference drugs like colchicine or imatinib . Stability under physiological conditions (e.g., UPLC analysis) is critical for interpreting activity .

Advanced Research Questions

Q. How can structure–activity relationship (SAR) studies optimize the antitumor efficacy of this compound derivatives?

  • Methodology : Systematic substitution at positions 1, 2, 5, and 6 of the benzimidazole ring reveals key trends. For example:
  • Position 2 : Hydroxymethyl groups enhance solubility but may reduce potency compared to nitro substituents .
  • Position 6 : Bulky substituents (e.g., piperidine derivatives) improve selectivity for P2X3 receptors, as shown in IC50 profiling .
    SAR-driven synthesis involves iterative cycles of derivatization, in vitro testing, and molecular docking to predict binding modes .

Q. What experimental models address contradictions in cytotoxicity data across different cancer cell lines?

  • Methodology : Discrepancies (e.g., high activity in colorectal cancer vs. low activity in lung cancer) require multi-omics analysis. Transcriptomic profiling of responsive cell lines identifies target pathways (e.g., DNA damage response). Orthogonal assays, like apoptosis detection via flow cytometry, validate mechanistic hypotheses .

Q. How do pharmacokinetic (PK) properties influence in vivo efficacy of benzimidazole-4,7-dione derivatives?

  • Methodology : Compounds with >23-fold selectivity for P2X3 receptors (e.g., IC50 = 9100 nM for P2X2/3) are prioritized for PK studies. Key parameters include plasma half-life (t1/2), bioavailability, and blood-brain barrier penetration. Metabolite identification via LC-MS/MS ensures stability in biological matrices .

Q. What strategies mitigate the high toxicity observed in some benzimidazole-4,7-dione derivatives?

  • Methodology : Prodrug approaches (e.g., carbamate esters) reduce off-target effects. Toxicity profiling in zebrafish or murine models identifies safe dosing ranges. Computational toxicity prediction tools (e.g., ProTox-II) guide structural modifications .

Methodological Challenges and Solutions

Q. How can stability issues during synthesis or storage be resolved?

  • Methodology : Derivatives prone to oxidation (e.g., quinones) require inert atmospheres (N2 or Ar) during synthesis. Lyophilization improves long-term storage stability. Real-time stability studies (e.g., accelerated degradation in buffers at varying pH) inform formulation strategies .

Q. What computational tools predict the biological targets of benzimidazole-4,7-dione derivatives?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify potential targets like DNA topoisomerases or P2X receptors. Machine learning models (e.g., QSAR) correlate electronic descriptors (e.g., HOMO-LUMO gaps) with activity .

Q. How are conflicting results in SAR studies reconciled?

  • Methodology : Meta-analysis of published datasets (e.g., IC50 values across >20 derivatives) identifies outliers. Experimental replication under standardized conditions (e.g., identical cell lines, serum concentrations) minimizes variability. Collaborative consortia (e.g., multi-lab validation) enhance reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)benzimidazole-4,7-dione
Reactant of Route 2
2-(Hydroxymethyl)benzimidazole-4,7-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.